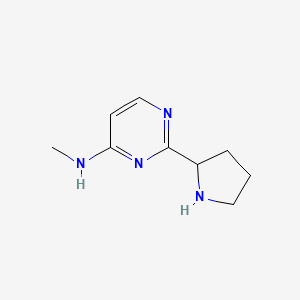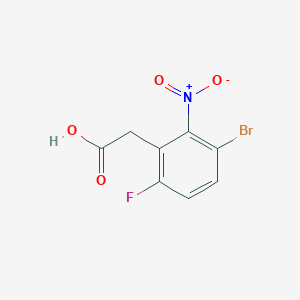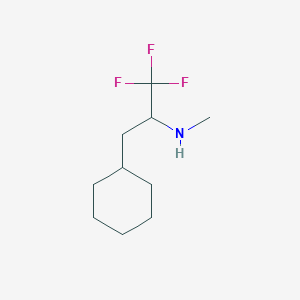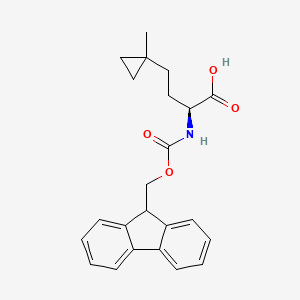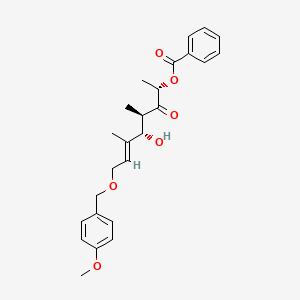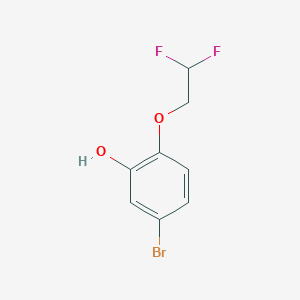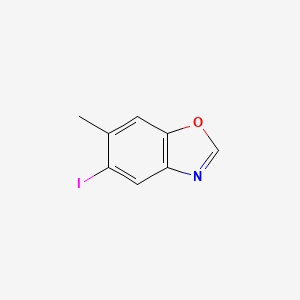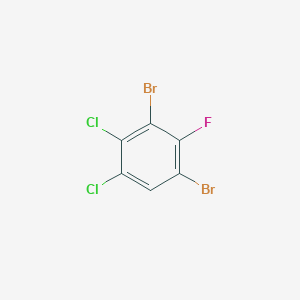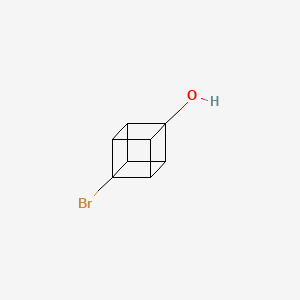
4-Bromocuban-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromocuban-1-ol: is a chemical compound with the molecular formula C8H7BrO. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a hydroxyl group on the cubane framework makes this compound an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromocuban-1-ol can be synthesized through several methods. One common approach involves the bromination of cubane followed by hydroxylation. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive bromine and hydroxylation agents.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromocuban-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carbonyl compounds
Reduction: Formation of cubane derivatives with hydrogen replacing bromine
Substitution: Formation of cubane derivatives with various functional groups replacing bromine
Applications De Recherche Scientifique
Chemistry: 4-Bromocuban-1-ol is used as a building block in organic synthesis
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems. It can be used in the design of molecular probes and bioactive molecules.
Medicine: Research into this compound’s potential medicinal properties is ongoing. Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for creating high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Bromocuban-1-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
4-Bromo-1-butanol: A primary alcohol with a bromine atom, used in organic synthesis.
4-Chloro-1-butanol: Similar to 4-Bromo-1-butanol but with a chlorine atom.
6-Bromo-1-hexanol: A longer-chain alcohol with a bromine atom.
5-Bromo-1-pentanol: Another brominated alcohol with a different chain length.
Uniqueness: 4-Bromocuban-1-ol stands out due to its cubane structure, which imparts unique steric and electronic properties
Propriétés
Formule moléculaire |
C8H7BrO |
|---|---|
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
4-bromocuban-1-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6,10H |
Clé InChI |
ANRCRDFQDMCTDC-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1(C5C2C3(C45)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


